molecular formula C40H47FN2O8 B601616 Atorvastatin Impurity 16 CAS No. 1450739-65-7

Atorvastatin Impurity 16

Numéro de catalogue B601616
Numéro CAS: 1450739-65-7
Poids moléculaire: 702.83
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“Atorvastatin Impurity 16” is an impurity associated with atorvastatin, a widely used antilipemic drug. Atorvastatin belongs to the statin class of medications and is commonly prescribed to lower lipid levels and reduce the risk of cardiovascular diseases, including myocardial infarction and stroke . Impurities like “Impurity 16” can impact drug stability, efficacy, and safety.


Molecular Structure Analysis

  • Chemical Name: 2-(6-(2-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetic acid .

Applications De Recherche Scientifique

Enhanced Detection and Quantification in Quality Control

The presence of impurities like Atorvastatin Impurity 16 can significantly affect the safety and efficacy of pharmaceutical products. Utilizing advanced mass detection methods, such as the ACQUITY™ QDa™ II Mass Detector, researchers can achieve enhanced detection and quantification of such impurities . This is crucial for ensuring compliance with ICH-Q3 guidelines, which require impurities to be quantified at thresholds as low as 0.15% for drugs with a maximum daily dosage under 2.0 g .

Structural Characterization of Impurities

In-source fragmentation techniques are employed to gain deeper insights into the structural characteristics of unknown compounds, including Atorvastatin Impurity 16 . This application is vital for identifying the origins of impurities, whether they are by-products of synthesis or degradation products, which can then inform the development of more robust manufacturing processes.

Development of Rapid Analytical Methods

The development of novel, fast, and simple chromatographic methods for the determination of atorvastatin and its impurities is another key application area . Such methods aim to reduce analysis time and mobile phase consumption, improving the efficiency of pharmaceutical testing and reducing costs.

Impurity Profiling in Drug Formulations

Accurate impurity profiling is essential for the assessment of drug quality. Research into Atorvastatin Impurity 16 involves the use of high-performance liquid chromatography (HPLC) to determine the impurity profile of atorvastatin in tablet formulations . This ensures that the final product meets the required safety standards.

Toxicological and Pharmacological Analysis

Understanding the toxicological and pharmacological properties of impurities like Atorvastatin Impurity 16 is critical for patient safety . Research in this field focuses on evaluating the potential health risks associated with impurities present in drug formulations.

Regulatory Compliance and Documentation

The application of chromatography data systems, such as Empower™ CDS, facilitates compliant impurity testing in regulated pharmaceutical environments . This includes maintaining accurate records and documentation that are essential for regulatory submissions and audits.

Mécanisme D'action

Target of Action

Atorvastatin, including its impurities, primarily targets the enzyme HMG-CoA reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol . By inhibiting this enzyme, Atorvastatin reduces the production of cholesterol in the body .

Mode of Action

Atorvastatin is a competitive inhibitor of HMG-CoA reductase . It binds to the enzyme and prevents it from catalyzing the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This interaction results in a decrease in hepatic cholesterol levels .

Biochemical Pathways

The primary biochemical pathway affected by Atorvastatin is the mevalonate pathway . This pathway is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) . By inhibiting HMG-CoA reductase, Atorvastatin disrupts this pathway, leading to a reduction in the levels of these lipids .

Pharmacokinetics

The pharmacokinetics of Atorvastatin involves its absorption, distribution, metabolism, and excretion (ADME). Atorvastatin is absorbed orally and acts primarily in the liver . It is metabolized by CYP3A4 isoenzymes . The absolute bioavailability of Atorvastatin is reported to be 12% after a 40 mg oral dose . These properties impact the bioavailability of Atorvastatin and its efficacy in lowering cholesterol levels .

Result of Action

The primary result of Atorvastatin’s action is a reduction in the levels of cholesterol, LDL, and VLDL . This leads to a decrease in the risk of cardiovascular diseases, including heart attack, atherosclerosis, angina, peripheral artery disease, and stroke .

Action Environment

The action of Atorvastatin can be influenced by various environmental factors. For instance, the intestinal permeability of Atorvastatin is high at the physiological intestinal pH of 6 – 6.5 . Therefore, changes in gastrointestinal pH could potentially affect the absorption and efficacy of Atorvastatin . Additionally, interactions with other drugs metabolized by CYP3A4 could also impact the pharmacokinetics and pharmacodynamics of Atorvastatin .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for Atorvastatin Impurity 16 involves the conversion of 2,4-difluoro-5-nitrobenzoic acid to the final product through a series of reactions.", "Starting Materials": [ "2,4-difluoro-5-nitrobenzoic acid", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Sulfuric acid", "Acetone", "Sodium nitrite", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Reduction of 2,4-difluoro-5-nitrobenzoic acid with sodium borohydride in methanol to obtain 2,4-difluoro-5-aminobenzoic acid", "Acetylation of 2,4-difluoro-5-aminobenzoic acid with acetic anhydride in the presence of sulfuric acid to obtain 2,4-difluoro-5-acetamidobenzoic acid", "Diazotization of 2,4-difluoro-5-acetamidobenzoic acid with sodium nitrite and hydrochloric acid to obtain the diazonium salt", "Reduction of the diazonium salt with hydrogen gas in the presence of palladium on carbon to obtain Atorvastatin Impurity 16" ] }

Numéro CAS

1450739-65-7

Formule moléculaire

C40H47FN2O8

Poids moléculaire

702.83

Pureté

> 95%

Quantité

Milligrams-Grams

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.